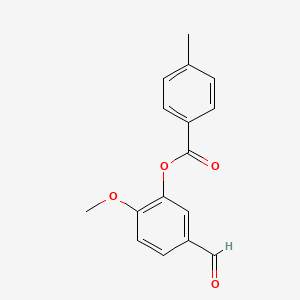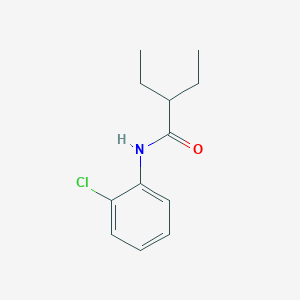![molecular formula C19H21F3N2 B5881995 1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5881995.png)
1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP is commonly used in scientific research due to its unique properties and potential applications in various fields.
作用机制
The exact mechanism of action of 1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A and 5-HT2C receptors in the brain. 1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine may also interact with other neurotransmitter systems, such as dopamine and norepinephrine.
Biochemical and Physiological Effects
1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been shown to have a variety of biochemical and physiological effects, including increasing serotonin and dopamine release in the brain, altering the activity of certain ion channels, and affecting the function of various neurotransmitter systems. 1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine has also been shown to have anxiogenic and hallucinogenic effects in animal studies.
实验室实验的优点和局限性
1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine has several advantages for lab experiments, including its high potency and selectivity for certain receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, 1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine also has some limitations, such as its limited solubility in aqueous solutions and its potential for causing adverse effects in animal studies.
未来方向
There are several potential future directions for research on 1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine, including investigating its potential therapeutic applications for psychiatric disorders, studying its interactions with other compounds and neurotransmitter systems, and exploring its effects on other physiological systems beyond the central nervous system. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine and its potential for causing adverse effects in humans and animals.
Conclusion
In conclusion, 1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a synthetic compound that has potential applications in various fields of scientific research. Its unique properties and mechanism of action make it a valuable tool for investigating the central nervous system and exploring potential therapeutic applications. However, further research is needed to fully understand the effects of 1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine and its potential for causing adverse effects in humans and animals.
合成方法
1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine is synthesized by reacting 2-(trifluoromethyl)benzyl chloride with 1-(2-methylphenyl)piperazine in the presence of a base, such as potassium carbonate. The reaction is carried out in an organic solvent, such as dichloromethane, and the product is purified by column chromatography. The yield of 1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine is typically around 70-80%.
科学研究应用
1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine is used in scientific research for a variety of purposes, including studying the effects of piperazine derivatives on the central nervous system, investigating the potential therapeutic applications of 1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine, and exploring the mechanism of action of 1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine.
属性
IUPAC Name |
1-(2-methylphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2/c1-15-6-2-5-9-18(15)24-12-10-23(11-13-24)14-16-7-3-4-8-17(16)19(20,21)22/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKWZHHRNBGWPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5881925.png)
![2-methyl-3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5881937.png)


![2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5881957.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5881959.png)

![N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5881966.png)



![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5882019.png)